Allosecurinine is a naturally occurring alkaloid classified within the securinega family of compounds, which are known for their complex molecular structures and diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of cancer research. Allosecurinine is primarily sourced from various plant species, notably those belonging to the Securinega genus, which are found in tropical and subtropical regions.
The synthesis of allosecurinine has been achieved through various methodologies, with significant advancements made in recent years. The first total synthesis was reported using a seven-step process that yielded approximately 40% efficiency starting from (+)-menisdaurilide. This method employed a vinylogous Mannich reaction, which is crucial for constructing the piperidine ring characteristic of allosecurinine's structure .
Recent studies have introduced more sophisticated synthetic strategies, such as the use of atom deletion techniques. A notable approach involves transforming securinane to norsecurinane via a single-atom deletion strategy, which allows for late-stage modifications of the molecular framework. This method enhances the efficiency and diversity of synthetic pathways leading to allosecurinine and its derivatives .
Allosecurinine possesses a complex molecular structure characterized by a piperidine ring fused with additional functional groups that contribute to its biological activity. The empirical formula for allosecurinine is , and it features several stereocenters that define its three-dimensional conformation. X-ray crystallography has been utilized to elucidate the precise arrangement of atoms within the molecule, confirming its stereochemistry .
Allosecurinine can undergo various chemical reactions that modify its structure and enhance its pharmacological properties. Key reactions include:
Allosecurinine exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
Allosecurinine has potential applications in various scientific fields:
Research continues to explore the full scope of applications for allosecurinine, particularly in drug development aimed at treating various cancers .
Allosecurinine occurs natively within the Phyllanthaceae family, historically classified under Euphorbiaceae. It is most prominently isolated from Securinega suffruticosa (Pall.) Rehder, where it coexists with securinine, virosecurinine, and viroallosecurinine as the four primary stereoisomers. Significant quantities have also been documented in Flueggea virosa (Roxb. ex Willd.) Royle (formerly Securinega virosa), particularly in root bark extracts. Additional sources include Phyllanthus glaucus and Margaritaria species, though these contain lower concentrations [5] [6].
Table 1: Botanical Distribution of Allosecurinine
Plant Species | Plant Part | Major Co-occurring Alkaloids | Geographic Distribution |
---|---|---|---|
Securinega suffruticosa | Leaves, Roots | Securinine, Virosecurinine | Russian Far East, Northeast Asia |
Flueggea virosa | Root Bark | Norsecurinine, Flueggines A-D | Africa, Southeast Asia, Australia |
Phyllanthus glaucus | Whole Plant | Securinine, Dihydrosecurinine | East Asia |
Margaritaria indica | Stems | Securinol A/B | Tropical Asia |
Ecological studies indicate that allosecurinine accumulation varies seasonally and is influenced by environmental stressors. Callus cultures derived from S. suffruticosa have demonstrated the ability to biosynthesize allosecurinine as a major metabolite under optimized conditions (pH, hormone balance, and light exposure), confirming its endogenous production [1] [5].
The Securinega alkaloids were first identified in 1956 when Russian pharmacologists Murav'eva and Ban'kovskii isolated securinine from Securinega suffruticosa. Initial structural characterization proved challenging due to the unprecedented tetracyclic framework featuring a bridged bicyclic system and α,β-unsaturated lactone. French researchers Parello and Goutarel achieved the first full structural elucidation of securinine via X-ray crystallography in 1963, revealing the relative configurations of its four contiguous stereocenters [1] [5].
Allosecurinine (initially termed phyllochrysine) was subsequently isolated from Flueggea species in 1965, with its C5 epimeric relationship to securinine confirmed through NMR and chemical correlation studies. This period also identified the existence of all four possible stereoisomers—securinine, allosecurinine, virosecurinine, and viroallosecurinine—across different plant species, a rare phenomenon in alkaloid biochemistry [5] [6].
Table 2: Key Milestones in Securinega Alkaloid Research
Year | Researcher/Group | Contribution |
---|---|---|
1956 | Murav'eva & Ban'kovskii | First isolation of securinine from S. suffruticosa |
1963 | Parello, Goutarel | X-ray structure determination of securinine |
1965 | Japanese Research Groups | Isolation and characterization of allosecurinine |
1978 | Sankawa et al. | Biosynthetic studies using isotopically labeled precursors |
2023 | Multiple Groups | Anticancer mechanism studies of allosecurinine derivatives |
From the 1960s–1990s, securinine nitrate was clinically utilized in the USSR for treating amyotrophic lateral sclerosis and poliomyelitis sequelae due to its central nervous system stimulant properties. Contemporary research has shifted toward allosecurinine’s anticancer potential, with structure-activity relationship studies intensifying after 2010 [4] [6].
The biosynthesis of allosecurinine proceeds via a convergent pathway originating from two primary amino acid precursors: L-lysine furnishes the piperidine ring (Ring A), while L-tyrosine provides the carbon backbone for rings C-D and the butenolide moiety. Isotopic labeling experiments by Sankawa (1977) demonstrated that L-[U-¹⁴C]tyrosine specifically incorporates into the lactone carbonyl (C-16) and adjacent positions (C-2, C-3), whereas L-[2-¹⁴C]lysine labels C-6 and C-10 of the azabicyclo[3.2.1]octane core [1] [2].
The biogenetic sequence involves four key stages:
Table 3: Biosynthetic Precursors and Enzymatic Steps for Allosecurinine
Biosynthetic Stage | Key Intermediate | Proposed Enzymes | Carbon Origins |
---|---|---|---|
Precursor Activation | Δ¹-Piperideine | Lysine decarboxylase, Diamine oxidase | L-Lysine (C6, C10) |
4-Hydroxyphenylacetaldehyde | Tyrosine aminotransferase/Decarboxylase | L-Tyrosine (C2, C3, C16) | |
Condensation/Cyclization | Iminium intermediate | Schiff base synthase | Both precursors |
Securinol intermediate | Oxidase/Dehydrogenase | Tyrosine-derived ring | |
Lactonization | ortho-Quinone methide | Phenol oxidase, Lactone synthase | Tyrosine side chain |
Oligomeric alkaloids like flueggine A incorporate allosecurinine-derived units via Rauhut-Currier reactions, though the enzymology remains uncharacterized. Recent synthetic advances, including Han’s reductive Heck dimerization strategy, provide biomimetic models for these late-stage oligomerizations [6] [7]. Critical knowledge gaps persist regarding the oxidoreductases responsible for C5 epimerization (securinine ↔ allosecurinine) and the cytochrome P450 enzymes mediating dimerization [2] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: